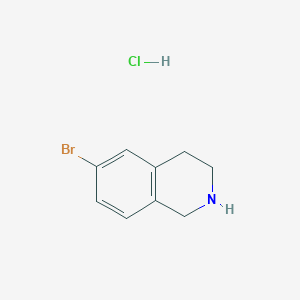
6-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride
Cat. No. B1291464
M. Wt: 248.55 g/mol
InChI Key: ACCAGQFPUZGNNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09334269B2
Procedure details


2,4-Dichloro-1,3,5-triazine (2.01 g, 12.7 mmol) was dissolved in 10 mL of dry DMF and the solution was cooled to 0° C. To this solution was added N,N-diisopropylethylamine, (6.65 mL, 38.2 mmol) and 6-bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride (3.26 g, 12.7 mmol). The resulting reaction mixture was stirred at 0° C. to RT for 1.5 h. The reaction mixture was quenched with water (10 mL) and extracted with EtOAc. The organics were dried with MgSO4, filtered and concentrated under reduced pressure. The crude material obtained was purified with medium pressure silica gel chromatography using gradient eluent, 0-40% EtOAc in hexanes to afford 6-bromo-2-(4-chloro-1,3,5-triazin-2-yl)-1,2,3,4-tetrahydroisoquinoline (1.90 g, 46% yield) as white solid.



Quantity
3.26 g
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[C:6]([Cl:8])[N:5]=[CH:4][N:3]=1.C(N(CC)C(C)C)(C)C.Cl.[Br:19][C:20]1[CH:21]=[C:22]2[C:27](=[CH:28][CH:29]=1)[CH2:26][NH:25][CH2:24][CH2:23]2>CN(C=O)C>[Br:19][C:20]1[CH:21]=[C:22]2[C:27](=[CH:28][CH:29]=1)[CH2:26][N:25]([C:2]1[N:7]=[C:6]([Cl:8])[N:5]=[CH:4][N:3]=1)[CH2:24][CH2:23]2 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.01 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC=NC(=N1)Cl
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Step Two
|
Name
|
|
|
Quantity
|
6.65 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
|
Name
|
|
|
Quantity
|
3.26 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.BrC=1C=C2CCNCC2=CC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred at 0° C. to RT for 1.5 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting reaction mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was quenched with water (10 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with EtOAc
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organics were dried with MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude material obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was purified with medium pressure silica gel chromatography
|
Outcomes


Product
Details
Reaction Time |
1.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=C2CCN(CC2=CC1)C1=NC=NC(=N1)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.9 g | |
| YIELD: PERCENTYIELD | 46% | |
| YIELD: CALCULATEDPERCENTYIELD | 45.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
